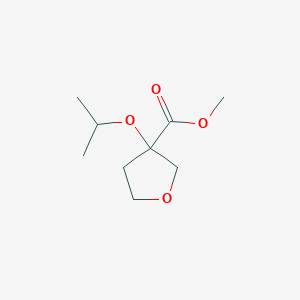

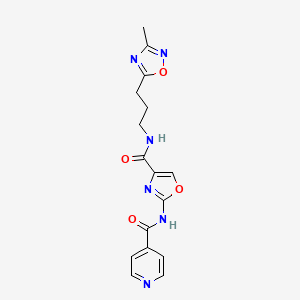

![molecular formula C22H22N4 B2763808 N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850763-51-8](/img/structure/B2763808.png)

N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of azolo[1,5-a]pyrimidines . The class of azolo[1,5-a]pyrimidines contains compounds that are known for their antiviral, antibacterial, antiparasitic, and antitumor properties . Their broad range of biological activity can be explained by their structural analogy to natural purine bases involved in the control of key biological processes, as well as their ability to form chelates with metal ions .

Synthesis Analysis

The synthesis of azolo[1,5-a]pyrimidines typically involves heterocyclization reactions starting from the appropriate aminoazoles or functionalized pyrimidine derivatives . In one method, the synthesis of pyrimidines according to a [3+3] process relied on addition reactions between 3-aminoazoles and 1,3-dicarbonyl systems or their structural analogs . Another route for the preparation of azolo[1,5-a]pyrimidines starting from pyrimidine derivatives is more versatile, but is complicated by the limited availability of these derivatives .Chemical Reactions Analysis

The chemical reactions involving azolo[1,5-a]pyrimidines are typically heterocyclization reactions starting from the appropriate aminoazoles or functionalized pyrimidine derivatives . The reactions with certain aminotriazoles gave mixtures of regioisomers: azolo[1,5-a]pyrimidin-7-amines and azolo[4,3-a]pyrimidin-5-amines .Wissenschaftliche Forschungsanwendungen

Scalable Synthesis Techniques

- A scalable approach leveraging microwave and continuous flow chemistry has facilitated the convenient preparation of aminopyrazoles, applicable to various substrates with good to excellent yields. This method extends toward the complete flow synthesis of related pyrazolo[1,5-a]pyrimidines, indicating a broad applicability for the synthesis of complex molecules including N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Wilson et al., 2012).

Crystal Structure Analysis

- Research on the crystal structure of related compounds provides insights into molecular interactions, packing, and potential drug design applications. For instance, the study of the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine showcases the importance of hydrogen bonding and π-stacking interactions (Repich et al., 2017).

Biological Activities

- Investigations into derivatives of pyrazolo[1,5-a]pyrimidines have revealed moderate anticancer activities. Such studies highlight the potential therapeutic applications of these compounds in treating cancer (Lu Jiu-fu et al., 2015).

- Another area of interest is the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones, which are specific inhibitors of cGMP-specific phosphodiesterase. These compounds have been evaluated for enzymatic, cellular activity, and oral antihypertensive activity, showcasing the potential for cardiovascular disease treatment (Dumaitre & Dodic, 1996).

Synthesis and Application in Drug Discovery

- Enaminones have been used as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities, demonstrating the versatility of pyrazolo[1,5-a]pyrimidin derivatives in developing new therapeutic agents (Riyadh, 2011).

- Additionally, the synthesis of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety provides a foundation for exploring new pharmacologically active compounds, furthering the scope of applications in medicinal chemistry (Liu et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been reported to targetTyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response and signal transduction pathways within cells .

Mode of Action

It’s likely that it interacts with its target protein, potentially inhibiting its function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential target, it may influence pathways related to immune response and cellular signal transduction .

Result of Action

Given its potential target, it may influence cellular processes related to immune response and signal transduction .

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4/c1-14-10-15(2)12-19(11-14)24-20-13-16(3)23-22-21(17(4)25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEVILUOIMHWRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[3-(2-amino-2-oxoethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]benzoate](/img/structure/B2763725.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2763730.png)

![N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2763732.png)

![Ethyl (2Z)-2-amino-2-[(2-cyclohexylacetyl)hydrazinylidene]acetate](/img/structure/B2763736.png)

![(E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2763738.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2763744.png)

![3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2763745.png)

![Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl-](/img/structure/B2763748.png)